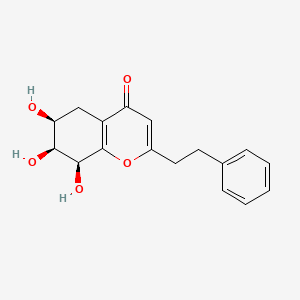

6,7,8-Trihydroxy-2-(2-Phenethyl) chromone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C17H18O5 |

|---|---|

Molekulargewicht |

302.32 g/mol |

IUPAC-Name |

(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

InChI |

InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |

InChI-Schlüssel |

SGSQMLYRQFFCSY-JYJNAYRXSA-N |

Isomerische SMILES |

C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |

Kanonische SMILES |

C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Chromone: A Technical Guide to the Natural Sources and Isolation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 6,7,8-trihydroxy-2-(2-phenethyl)chromone, a promising natural compound with noteworthy anti-inflammatory effects. We will delve into its natural origins, the rationale behind the selection of source materials, and a comprehensive, step-by-step methodology for its extraction and purification from its primary botanical source. This document is intended to serve as a practical resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction: The Therapeutic Potential of a Unique Chromone Scaffold

2-(2-Phenylethyl)chromones (PECs) represent a class of polyphenolic compounds predominantly found in the resinous heartwood of specific tree genera.[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Among this class, 6,7,8-trihydroxy-2-(2-phenethyl)chromone stands out for its demonstrated anti-inflammatory properties, making it a compelling candidate for further pharmacological investigation.[3] Understanding its natural distribution and mastering its isolation are critical first steps in unlocking its full therapeutic potential.

The core structure, a chromone backbone with a phenethyl substituent at the C-2 position, is subject to various hydroxylations and methoxylations, leading to a wide array of derivatives with distinct bioactivities. The trihydroxy substitution pattern at the 6, 7, and 8 positions is of particular interest and is a hallmark of certain natural sources.

Natural Provenance: The Botanical Treasure Trove of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone

The primary and most well-documented natural sources of 6,7,8-trihydroxy-2-(2-phenethyl)chromone and its isomers are species of the genera Aquilaria and Gyrinops, both belonging to the Thymelaeaceae family.[1][2] These trees, when subjected to physical injury, fungal infection, or other forms of stress, produce a dark, aromatic resin known as agarwood. This resinous wood is the repository of a complex mixture of secondary metabolites, including a rich diversity of 2-(2-phenylethyl)chromones.

Key Natural Sources:

-

Aquilaria sinensis : This species, native to Southeast Asia, is a prominent and well-characterized source of 6,7,8-trihydroxy-2-(2-phenethyl)chromone and its various stereoisomers.[4][5] The resinous heartwood of A. sinensis is a complex matrix from which this target compound can be isolated.

-

Gyrinops salicifolia : While research on Gyrinops species is less extensive than on Aquilaria, they are also known producers of agarwood and its associated chromone derivatives. Further investigation into this genus may reveal it as another viable source of the target compound.

The formation of agarwood is a defense mechanism of the tree, and consequently, the concentration of 2-(2-phenylethyl)chromones, including the trihydroxy derivative, can vary significantly based on the age of the tree, the extent and duration of the stress-inducing factors, and the specific genetic lineage of the plant.[1][6] For researchers seeking to isolate this compound, sourcing high-quality, resin-impregnated agarwood is paramount.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesized, best-practice approach based on methodologies reported for the isolation of closely related analogs from Aquilaria sinensis.[5]

Rationale for the Isolation Strategy

The polarity of 6,7,8-trihydroxy-2-(2-phenethyl)chromone, imparted by its multiple hydroxyl groups, dictates the choice of solvents and chromatographic techniques. A polar solvent is required for efficient initial extraction from the woody matrix. Subsequent purification necessitates a series of chromatographic steps to separate the target compound from other structurally similar chromones and a host of other co-extracted phytochemicals. The use of both normal-phase and reversed-phase chromatography is often essential to achieve high purity.

Visualizing the Isolation Workflow

Caption: A generalized workflow for the isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone.

Detailed Experimental Protocol

Step 1: Preparation of Plant Material

-

Obtain high-quality, resinous heartwood (agarwood) from Aquilaria sinensis.

-

Grind the agarwood into a fine powder to increase the surface area for efficient extraction.

-

Dry the powdered material in an oven at a controlled temperature (e.g., 40-50 °C) to remove moisture, which can interfere with the extraction process.

Step 2: Solvent Extraction

-

Weigh the dried agarwood powder.

-

Place the powder in a round-bottom flask of appropriate size.

-

Add 95% ethanol to the flask in a solid-to-solvent ratio of approximately 1:10 (w/v). The choice of a polar solvent like ethanol is crucial for effectively extracting the polar trihydroxy-phenethyl-chromone.

-

Perform reflux extraction for a minimum of 2 hours. This can be repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

Step 3: Liquid-Liquid Partitioning

-

Suspend the crude ethanol extract in water.

-

Perform liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate. This step aims to separate the compounds based on their differential solubility, with the target chromone expected to partition into the ethyl acetate phase.

-

Repeat the partitioning three times.

-

Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction.

Step 4: Silica Gel Column Chromatography

-

Prepare a silica gel column (e.g., 200-300 mesh).

-

Apply the concentrated ethyl acetate fraction to the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions of a fixed volume (e.g., 200 mL).

-

Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the target compound. Combine the fractions that show a similar profile.

Step 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Further purify the semi-pure fractions obtained from the silica gel column using preparative HPLC.

-

A reversed-phase C18 column is typically suitable for this separation.

-

The mobile phase is often a gradient of methanol and water or acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

-

Collect the peak corresponding to the target compound.

-

Concentrate the collected fraction to obtain the pure 6,7,8-trihydroxy-2-(2-phenethyl)chromone.

Step 6: Structure Elucidation

Confirm the structure of the isolated compound using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

Quantitative Data and Yields

The yield of specific 2-(2-phenylethyl)chromones can vary significantly depending on the quality of the agarwood and the efficiency of the extraction and purification processes. The following table provides an overview of typical yields for total ethanol extracts from Aquilaria sinensis agarwood, which serves as a starting point for the isolation of the target compound.

| Plant Material | Extraction Method | Total Extract Yield (%) | Reference |

| Aquilaria sinensis (2 months after induction) | Ethanol Extraction | 15.66 | [1] |

| Aquilaria sinensis (4 months after induction) | Ethanol Extraction | 21.91 | [1] |

| Aquilaria sinensis (8 months after induction) | Ethanol Extraction | 20.67 | [1] |

| Aquilaria sinensis (12 months after induction) | Ethanol Extraction | 28.49 | [1] |

The yield of the pure 6,7,8-trihydroxy-2-(2-phenethyl)chromone will be a fraction of these total extract yields and is dependent on its natural abundance in the specific agarwood sample.

Conclusion and Future Perspectives

This technical guide has outlined the natural sources and a detailed methodology for the isolation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone. The protocol provided, based on established scientific literature, offers a robust starting point for researchers aiming to obtain this promising anti-inflammatory compound for further study.

Future research should focus on optimizing the isolation protocol to improve yields and purity. Furthermore, exploring a wider range of Aquilaria and Gyrinops species may reveal sources with higher natural abundance of this specific chromone. As our understanding of the biosynthesis of these compounds grows, metabolic engineering and cell culture-based production methods may offer sustainable alternatives to the reliance on wild or cultivated agarwood. The continued investigation of 6,7,8-trihydroxy-2-(2-phenethyl)chromone holds significant promise for the development of new and effective therapeutic agents.

References

- 1. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]

- 5. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

Whitepaper: Synthesis and Characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Among these, 2-(2-phenylethyl)chromones (PECs) represent a critical class of bioactive constituents isolated primarily from agarwood (Aquilaria species), renowned for their anti-inflammatory, neuroprotective, and antioxidant properties.[3][4][5] This guide details a comprehensive strategy for the chemical synthesis and rigorous structural characterization of a novel, highly functionalized analogue: 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. The strategic introduction of a vicinal tri-hydroxyl system onto the chromone's benzo ring is hypothesized to enhance metal-chelating and radical-scavenging capabilities, positioning this molecule as a compelling candidate for therapeutic development. This document provides a robust, field-proven framework, from retrosynthetic analysis and detailed experimental protocols to a multi-technique analytical workflow for unambiguous structural elucidation.

Introduction and Strategic Rationale

Chromones (4H-1-benzopyran-4-ones) and their derivatives are of profound interest due to their widespread occurrence and diverse biological activities.[5] The PEC subclass, in particular, is a hallmark of the fragrant and medicinal resin of agarwood.[6] These molecules exhibit a unique C6-C2-C8 skeleton, biosynthetically derived from the phenylpropanoid pathway.[7]

The target molecule, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone, is a synthetic compound designed to augment the inherent bioactivity of the PEC scaffold. The dense oxygenation in the form of a pyrogallol-like moiety on the A-ring is a key structural feature. Such polyhydroxy motifs are well-established pharmacophores known to impart potent antioxidant activity by acting as hydrogen donors and radical scavengers. Furthermore, this arrangement creates a powerful metal-chelating site, which can mitigate oxidative stress induced by redox-active metal ions.

While this specific compound is listed commercially, its synthetic route and detailed characterization data are not publicly available, and there exists ambiguity in its reported molecular formula in some databases.[8] For clarity, the correct molecular formula for the aromatic chromone is C₁₇H₁₄O₅ (MW ≈ 302.28 g/mol ), not to be confused with its tetrahydro analogues (C₁₇H₁₈O₅) which have also been isolated from natural sources.[9][10] This guide aims to provide a definitive, scientifically-grounded pathway to its synthesis and validation.

Synthetic Strategy and Retrosynthesis

A direct, published synthesis for 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is not available. Therefore, we propose a robust and adaptable synthetic approach based on the well-established Baker-Venkataraman rearrangement, a reliable method for constructing the chromone core.[11][12][13]

Retrosynthetic Analysis

The logic for the synthesis is outlined by dissecting the target molecule into readily available starting materials. The primary C-C and C-O bond disconnections point towards a 1,3-diketone intermediate, which is the key product of the Baker-Venkataraman reaction. This, in turn, derives from an ester precursor formed from a protected polyhydroxy acetophenone and a substituted carboxylic acid.

Caption: Retrosynthetic pathway for the target chromone.

Causality of Experimental Choices

-

Starting Material Selection: The primary challenge is the synthesis of the requisite 1-(2,3,4,5-Tetrahydroxyphenyl)ethanone. This molecule is highly susceptible to oxidation. A practical approach involves starting with a more stable precursor, such as 2',5'-dihydroxyacetophenone or pyrogallol, and introducing the remaining functional groups. However, for maximum control and yield, we propose using 1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethanone as the starting material, which is commercially available or can be synthesized. The methoxy groups act as robust protecting groups that can be cleaved in the final step.

-

Protection Strategy: Methoxy groups are chosen for their stability to the basic conditions of the Baker-Venkataraman rearrangement and the acidic conditions of the cyclization. Final deprotection requires harsh conditions (e.g., BBr₃), which is a key consideration.

-

Reaction Sequence: The chosen sequence—esterification, rearrangement, cyclization, and deprotection—is a convergent and high-yielding strategy for chromone synthesis.[11] The Baker-Venkataraman reaction is superior to other condensation methods for this specific target as it precisely controls the formation of the required 1,3-diketone linkage.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the proposed synthetic route. All operations involving air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).

Synthesis of the Protected Chromone

Caption: Workflow for the synthesis of the protected chromone intermediate.

Protocol 1: Synthesis of 6,7,8-Trimethoxy-2-(2-Phenethyl)chromone

-

Step 1: Esterification.

-

To a solution of 1-(2-hydroxy-3,4,5-trimethoxyphenyl)ethanone (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under nitrogen, add pyridine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3-phenylpropanoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

In-Process Check: Monitor by TLC (20% Ethyl Acetate/Hexane). The starting acetophenone should be consumed.

-

Work-up: Dilute with DCM, wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

-

-

Step 2: Baker-Venkataraman Rearrangement.

-

Dissolve the crude ester from Step 1 in anhydrous pyridine (5 mL/mmol).

-

Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50 °C for 3 hours.

-

In-Process Check: Monitor by TLC (30% Ethyl Acetate/Hexane). Look for the formation of a more polar product (the diketone).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude 1,3-diketone can be purified by column chromatography (silica gel, gradient elution) or carried forward.

-

-

Step 3: Cyclodehydration to Form the Chromone Ring.

-

Dissolve the crude 1,3-diketone in glacial acetic acid (10 mL/mmol).

-

Add a catalytic amount of concentrated sulfuric acid (3-4 drops).

-

Heat the mixture to reflux (approx. 120 °C) for 2 hours.

-

Work-up: Cool the reaction and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water, then with a small amount of cold ethanol to remove impurities.

-

Purification: Recrystallize the solid from ethanol to obtain pure 6,7,8-Trimethoxy-2-(2-Phenethyl)chromone as a crystalline solid.

-

Protocol 2: Deprotection to Yield the Final Product

-

Step 4: Demethylation.

-

Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

-

Dissolve the protected chromone (1.0 eq) in anhydrous DCM (20 mL/mmol) under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of BBr₃ in DCM (4.0 eq, one equivalent per methoxy group plus one for the carbonyl) dropwise.

-

After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 24 hours.

-

Work-up: Carefully cool the reaction back to 0 °C and quench by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a mobile phase such as DCM/Methanol gradient) to afford the final product, 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.

-

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized molecule's structure and purity is paramount. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: Logical workflow for the analytical characterization of the final product.

Spectroscopic and Analytical Data

The following tables summarize the expected quantitative data for the successful characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data

| Analysis Mode | Ionization | Expected Ion | Calculated m/z |

|---|---|---|---|

| Positive | ESI | [M+H]⁺ | 303.0863 |

| Positive | ESI | [M+Na]⁺ | 325.0682 |

Theoretical values for C₁₇H₁₄O₅.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹³C δ (ppm) | Atom | Predicted ¹H δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| 2 | ~164.5 | H-3 | ~6.20 | s | - |

| 3 | ~111.0 | H-5 | ~7.55 | s | - |

| 4 | ~177.8 | 6-OH | ~9.5 (broad) | s | - |

| 4a | ~115.2 | 7-OH | ~9.3 (broad) | s | - |

| 5 | ~124.5 | 8-OH | ~9.1 (broad) | s | - |

| 6 | ~145.0 | H-α | ~3.05 | t | 7.5 |

| 7 | ~135.5 | H-β | ~3.15 | t | 7.5 |

| 8 | ~145.5 | H-2', 6' | ~7.30 | d | 7.2 |

| 8a | ~148.0 | H-3', 5' | ~7.35 | t | 7.2 |

| α-CH₂ | ~35.0 | H-4' | ~7.25 | t | 7.2 |

| β-CH₂ | ~30.5 | ||||

| 1' | ~140.0 | ||||

| 2', 6' | ~128.5 | ||||

| 3', 5' | ~128.8 | ||||

| 4' | ~126.5 |

Predicted values in DMSO-d₆; phenolic proton shifts are highly variable.[14][15]

Table 3: Key Infrared (IR) Absorption Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 2950 - 2850 | Medium |

| C=O (γ-Pyrone) | Stretching | ~1655 | Strong |

| C=C (Aromatic) | Stretching | 1610, 1570, 1450 | Medium-Strong |

| C-O (Phenol) | Stretching | 1300 - 1200 | Strong |

Data based on typical values for polyhydroxy aromatic ketones.[14][16]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

System: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution from 10% Acetonitrile in Water (with 0.1% Formic Acid) to 90% Acetonitrile over 20 minutes.

-

Detection: UV-Vis detector at 254 nm and 320 nm.

-

Acceptance Criterion: A single major peak with an integrated area of ≥95%.

-

Conclusion and Future Outlook

This guide provides a comprehensive and scientifically-grounded blueprint for the synthesis and characterization of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. By leveraging a robust Baker-Venkataraman strategy with a methoxy-protection scheme, the synthetic challenges posed by the electron-rich, oxidation-prone core can be overcome. The detailed analytical workflow, combining HRMS, multinuclear NMR, and IR spectroscopy, ensures the unambiguous structural confirmation and purity assessment of the final compound.

The successful synthesis of this novel polyhydroxy chromone will open avenues for extensive pharmacological evaluation. Future research should focus on:

-

In-vitro Biological Screening: Assessing its antioxidant capacity (e.g., DPPH, ORAC assays), anti-inflammatory activity in cell-based models (e.g., measuring inhibition of NO or pro-inflammatory cytokines), and neuroprotective effects.[17]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied substitution patterns on both the chromone and phenethyl rings to optimize bioactivity.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

This work serves as a foundational resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of a promising new chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrpc.com [ijrpc.com]

- 3. Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Buy 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone (EVT-12529693) [evitachem.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. [PDF] Synthesis of new hydroxy-2-styrylchromones | Semantic Scholar [semanticscholar.org]

- 13. Chromone and flavone synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Five new 2-(2-phenylethyl)chromone derivatives and three new sesquiterpenoids from the heartwood of Aquilaria sinensis, an aromatic medicine in China - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of 2-(2-phenylethyl)chromones in Aquilaria sinensis

An In-Depth Technical Guide to the Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria sinensis

Introduction: The Chemistry of a Wounded Tree

Aquilaria sinensis, a tree native to Southeast Asia, is the source of agarwood, a resinous heartwood of immense cultural and economic value. For centuries, agarwood has been a prized ingredient in traditional medicines, incense, and perfumes.[1] Its value stems from a complex mixture of secondary metabolites produced as a defense mechanism in response to physical injury, microbial invasion, or other environmental stressors.[1] Central to the chemical profile and therapeutic properties of high-quality agarwood are a class of compounds known as 2-(2-phenylethyl)chromones (PECs).[2][3]

PECs are characterized by a chromone backbone substituted at the C-2 position with a phenylethyl group.[4] This basic structure is the foundation for a wide array of derivatives, which are broadly classified into three main types based on their backbone structure: flindersiachromones (FDC-type), oxidoagarochromones (OAC-type), and agarotetrolchromones (ATC-type).[2] The diversity arises from subsequent enzymatic modifications like hydroxylation, methylation, and epoxidation.[2][5] Understanding the intricate biosynthetic pathway that constructs these molecules is not merely an academic exercise; it is critical for the development of sustainable agarwood production, the discovery of novel pharmaceuticals, and the application of synthetic biology to produce these valuable compounds on a larger scale.[3][5] This guide provides a comprehensive exploration of the known biosynthetic steps, the key enzymes involved, and the state-of-the-art methodologies used to elucidate this complex pathway.

Part 1: Forging the Backbone - The Role of Polyketide Synthase

The journey to a PEC begins with the assembly of its core diarylpentanoid (C6-C5-C6) scaffold. This crucial step is catalyzed by a Type III polyketide synthase (PKS), a class of enzymes renowned for their ability to perform iterative condensation reactions with acyl-CoA precursors.

In the case of PECs, a specific enzyme, 2-(2-phenylethyl)chromone precursor synthase (PECPS) , has been identified as the key architect.[4] Unlike typical chalcone synthases, PECPS employs a unique two-stage catalytic mechanism. It initiates the process by catalyzing the decarboxylative condensation of 4-hydroxyphenylpropionyl-CoA and malonyl-CoA to form a β-diketide acid intermediate. This intermediate is then hydrolyzed and utilized in a second, distinct condensation reaction with benzoyl-CoA, which also involves decarboxylation, to generate the final diarylpentanoid product.[4] This scaffold is the foundational precursor for the subsequent cyclization and formation of the chromone ring system.

While PECPS is central, other Type III PKS enzymes found in A. sinensis, such as AsPKS3, AsPKS4, and AsPKS5, are also believed to contribute to the chemical diversity of PECs by utilizing various CoA-activated precursors to form related pyran-backbone structures.[4]

Caption: Core biosynthesis of the PEC backbone via PECPS.

Part 2: A Methodological Framework for Functional Genomics

Elucidating the function of specific genes and enzymes within a biosynthetic pathway requires a robust set of experimental tools. The following sections detail two cornerstone methodologies used in the study of PEC biosynthesis: heterologous expression for in vitro characterization and virus-induced gene silencing for in vivo validation.

Heterologous Expression and In Vitro Enzyme Assays

To isolate and study the function of a single enzyme away from the complex metabolic background of the plant, scientists often turn to heterologous expression systems. The yeast Saccharomyces cerevisiae is a favored host due to its eukaryotic nature, ease of genetic manipulation, and well-understood physiology.[5][6] This approach was instrumental in confirming the function of AsCYP82G1 as a chromone hydroxylase.[5]

This protocol provides a generalized workflow for expressing a candidate Aquilaria gene in yeast and assaying its enzymatic activity.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence (CDS) of the target gene (e.g., AsPKS1 or AsCYP82G1) from A. sinensis cDNA using PCR with high-fidelity polymerase.

-

Clone the amplified CDS into a yeast expression vector (e.g., pYES2/NT) under the control of an inducible promoter (e.g., GAL1).

-

Verify the construct sequence via Sanger sequencing.

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Select for successful transformants on appropriate synthetic defined (SD) dropout medium.

-

-

Protein Expression and Microsome/Soluble Protein Isolation:

-

Grow a starter culture of the transformed yeast in selective medium with glucose.

-

Inoculate a larger volume of selective medium containing raffinose and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Induce protein expression by adding galactose to a final concentration of 2% and incubate for 16-24 hours at 30°C.

-

Harvest the cells by centrifugation.

-

To prepare cell extracts, wash the cell pellet and resuspend in an ice-cold lysis buffer containing protease inhibitors.[7]

-

Disrupt the cells using glass beads and vigorous vortexing.[7]

-

For P450s (membrane-bound), perform ultracentrifugation to pellet the microsomal fraction. For soluble enzymes like PKS, use the supernatant from a high-speed centrifugation step.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the protein extract (microsomal or soluble fraction), appropriate buffer (e.g., phosphate or Tris-HCl, pH 7.0-7.5), and necessary cofactors (e.g., NADPH for CYPs).

-

Initiate the reaction by adding the substrate(s). For a PKS, this would be precursors like cinnamoyl-CoA and malonyl-CoA.[8] For AsCYP82G1, the substrate is 2-(2-phenylethyl)chromone.[5]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).[8]

-

Stop the reaction by adding an acid (e.g., HCl) and/or an organic solvent.

-

-

Product Analysis:

-

Extract the reaction products with a solvent like ethyl acetate.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product by comparing it to authentic standards.

-

Caption: Workflow for heterologous expression and enzyme assay.

In Planta Functional Validation via Virus-Induced Gene Silencing (VIGS)

While in vitro assays are powerful, confirming a gene's function within the living plant is the ultimate goal. Virus-Induced Gene Silencing (VIGS) is a rapid and effective reverse genetics technique that exploits the plant's natural defense mechanism against viruses to downregulate the expression of a specific endogenous gene.[9][10]

This generalized protocol outlines the steps for silencing a target gene in A. sinensis using a Tobacco Rattle Virus (TRV)-based VIGS system, a common choice for many plant species.[11]

-

VIGS Vector Construction:

-

Select a unique 200-400 bp fragment of the target gene's CDS to ensure specificity and avoid off-target silencing.

-

Amplify this fragment via PCR and clone it into the TRV2 VIGS vector.

-

Transform the TRV2-target gene construct and the helper TRV1 vector into separate Agrobacterium tumefaciens strains (e.g., GV3101).

-

-

Agro-infiltration:

-

Grow cultures of Agrobacterium containing TRV1 and TRV2-target gene separately to the exponential phase.

-

Harvest and resuspend the bacterial cells in an infiltration buffer (containing MES, MgCl₂, and acetosyringone).

-

Mix the TRV1 and TRV2 cultures in a 1:1 ratio.

-

Infiltrate the Agrobacterium mixture into the leaves of young, healthy A. sinensis seedlings using a needleless syringe. Use an empty TRV2 vector as a negative control.

-

-

Silencing and Induction:

-

Grow the infiltrated plants for 2-4 weeks to allow the virus to spread systemically and establish gene silencing.[12]

-

After silencing is established, induce the PEC biosynthetic pathway. This can be done by mechanical wounding of the stem or by treating the plants with an elicitor like methyl jasmonate (MeJA).

-

-

Sample Collection and Analysis:

-

After a suitable induction period (e.g., 7-14 days), harvest tissues from the induced area of both the gene-silenced plants and the negative control plants.

-

Gene Expression Analysis: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the significant downregulation of the target gene's transcript levels in the silenced plants.

-

Metabolite Analysis: Extract secondary metabolites from the tissues and analyze the PEC profile using UPLC-MS/MS. A significant reduction in the specific PEC product corresponding to the silenced enzyme's function provides strong evidence for its role in the pathway.

-

Caption: Experimental workflow for VIGS in Aquilaria.

Part 3: Diversification of the Chromone Core

The initial chromone backbone is just the beginning. The vast chemical diversity of PECs found in agarwood is generated by a suite of modifying enzymes that add functional groups, primarily hydroxyl and methoxy groups, to the core structure.[2]

Hydroxylation by Cytochrome P450s

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of enzymes that catalyze a wide range of oxidative reactions in plant secondary metabolism. In PEC biosynthesis, they are responsible for hydroxylating specific positions on the chromone ring. A pivotal discovery was the functional characterization of AsCYP82G1 . This enzyme was shown to specifically catalyze the hydroxylation at the C-6 position of the 2-(2-phenylethyl)chromone backbone, producing 6-hydroxy-2-(2-phenylethyl)chromone.[5] This step is critical, as the majority of highly oxygenated and valuable PECs possess a substitution at this C-6 position.[5]

Methylation by O-Methyltransferases

Following hydroxylation, O-methyltransferases (OMTs) are responsible for adding methyl groups to the newly installed hydroxyls, converting them into methoxy groups. This step further increases the structural diversity and can alter the biological activity and stability of the compounds. For example, the highly abundant 6,7-dimethoxy-2-(2-phenylethyl)chromone is a product of sequential hydroxylation and methylation events.[2] While several OMTs are predicted to be involved, their specific functions in the PEC pathway are an active area of research.

Caption: Enzymatic diversification of the PEC backbone.

Part 4: Regulation and Induction of the Pathway

PEC biosynthesis is not a constitutive process. It is tightly regulated and massively upregulated as part of the plant's induced defense response. Understanding the triggers that activate this pathway is key to developing reliable methods for agarwood induction.

The Role of Elicitors: Methyl Jasmonate (MeJA)

Jasmonates, particularly methyl jasmonate (MeJA), are key signaling molecules in plant defense against wounding and pathogens.[13][14] Application of MeJA to Aquilaria cell cultures or whole plants has been shown to be a potent inducer of secondary metabolite production, including both sesquiterpenes and PECs.[15][16][17] MeJA treatment triggers a signaling cascade that leads to the transcriptional activation of defense-related genes, including the enzymes of the PEC biosynthetic pathway.[13]

-

Establish a healthy, actively growing cell suspension culture of A. sinensis.

-

Subculture the cells into fresh liquid medium and grow for 5-7 days.

-

Prepare a sterile stock solution of MeJA in ethanol.

-

Add MeJA to the cell culture to a final concentration (e.g., 100 µM). Add an equivalent volume of ethanol to a control flask.

-

Incubate the cultures for a set time course (e.g., harvest cells and media at 0, 12, 24, 48, 72 hours post-elicitation).

-

Separate cells from the medium by filtration. Freeze both immediately in liquid nitrogen and store at -80°C.

-

Analyze the cells for gene expression changes (qRT-PCR) and both cells and media for PEC accumulation (UPLC-MS).

Temporal Accumulation of PECs

The production and accumulation of PECs is a dynamic process. Studies monitoring agarwood formation over time have shown that the relative content of different types of PECs changes. Generally, the total PEC content tends to increase over several months following induction.[18][19] Early in the process, certain types of PECs may dominate, while others, often more complex and oxygenated derivatives, increase in concentration at later stages.[19][20]

| Induction Time | Relative PEC Content (% of Total) | Key Observations |

| 2 Months | High | Initial rapid accumulation of certain PECs.[18] |

| 4-6 Months | Temporary Decrease | A potential decrease is observed, possibly due to the formation of a barrier layer in the wood.[18][19] |

| 6-12 Months | Increasing | The total relative content of PECs demonstrates an overall increase. The content of 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones continues to rise after 6 months.[19][20] |

| 24 Months | High | High levels of characteristic "Qi-Nan" chromones are maintained.[21] |

| Table 1: Summary of temporal changes in relative PEC content in A. sinensis after induction. |

Conclusion and Future Perspectives

Significant strides have been made in mapping the biosynthetic pathway of 2-(2-phenylethyl)chromones in Aquilaria sinensis. The identification of key enzymes like the Type III PKS (PECPS) and the C-6 hydroxylase (AsCYP82G1) has provided foundational knowledge.[4][5] However, the picture is far from complete. Many enzymes, including the specific cyclases that form the chromone ring, as well as the full suite of hydroxylases, O-methyltransferases, and reductases responsible for the vast diversity of PECs, remain to be functionally characterized.[2] Furthermore, the upstream regulatory networks, including the specific transcription factors that activate the pathway genes in response to stress and MeJA signaling, are largely unknown.

Future research will undoubtedly focus on filling these knowledge gaps using integrated multi-omics approaches.[2] The continued elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for metabolic engineering and synthetic biology strategies. By assembling the entire pathway in a microbial host like yeast, it may become possible to achieve sustainable, large-scale production of specific high-value PECs for pharmaceutical and other applications, reducing the pressure on wild Aquilaria populations.

References

- 1. maxapress.com [maxapress.com]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine learning-guided engineering of chalcone synthase enables high-selectivity phloretin biosynthesis in yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enzymatic Activity Assays in Yeast Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. db.cngb.org [db.cngb.org]

- 11. Virus-Induced Gene Silencing | Springer Nature Experiments [experiments.springernature.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Induction of sesquiterpenoid production by methyl jasmonate in Aquilaria sinensis cell suspension culture [agris.fao.org]

- 17. Elicitation of Secondary Metabolites in Aquilaria malaccensis Lam. Callus Culture by Crude Mycelial Extract of Fusarium solani and Methyl Jasmonate | MDPI [mdpi.com]

- 18. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Spectroscopic Investigation of Hydroxylated 2-(2-Phenethyl)chromone Derivatives from Agarwood

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(2-Phenethyl)chromones are a class of naturally occurring compounds predominantly found in the resinous heartwood of Aquilaria and Gyrinops species, commonly known as agarwood. These compounds and their derivatives are of significant interest to the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive analysis of the spectroscopic data for two key hydroxylated 2-(2-phenethyl)chromone derivatives: the aromatic 6,7-dihydroxy-2-(2-phenylethyl)chromone and the saturated (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone . Understanding the spectral characteristics of these molecules is fundamental for their identification, characterization, and exploration in drug discovery and development.

This guide is structured to provide not just the spectral data but also the underlying rationale for the experimental approaches and interpretation, reflecting field-proven insights for researchers in natural product chemistry, medicinal chemistry, and analytical sciences.

Molecular Structures and Spectroscopic Correlation Workflow

The structural differences between the aromatic chromone and its tetrahydro-derivative give rise to distinct spectroscopic signatures. The following workflow outlines the integrated approach to elucidating their structures.

Caption: Integrated workflow for the spectroscopic characterization of the two chromone derivatives.

Part 1: 6,7-dihydroxy-2-(2-phenylethyl)chromone

This aromatic chromone derivative has been isolated from Gyrinops salicifolia. Its structural elucidation relies on a combination of mass spectrometry, and 1D and 2D NMR spectroscopy.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone for determining the elemental composition of a molecule.

Expert Insight: The observation of a deprotonated molecule [M-H]⁻ is characteristic of phenolic compounds in negative ion mode ESI-MS, providing initial evidence for the acidic hydroxyl groups. The high resolution of the mass measurement allows for the unambiguous determination of the molecular formula, which is the foundational step in structure elucidation.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides critical information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3434 | O-H stretching (phenolic hydroxyl groups)[1] |

| 1632 | C=O stretching (α,β-unsaturated ketone of the chromone ring)[1] |

| 1384 | C-O stretching / O-H bending (phenolic groups)[1] |

| 697 | C-H bending (monosubstituted benzene ring)[1] |

Expert Insight: The strong, broad absorption around 3434 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl groups. The carbonyl stretch at a relatively low frequency (1632 cm⁻¹) is characteristic of a conjugated ketone, consistent with the chromone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides the detailed atomic-level connectivity and chemical environment of the molecule. The data presented below was acquired in methanol-d₄ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H and ¹³C NMR Data for 6,7-dihydroxy-2-(2-phenylethyl)chromone [1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 167.2 | - |

| 3 | 108.6 | 5.99, s |

| 4 | 176.0 | - |

| 4a | 115.8 | - |

| 5 | 107.6 | 7.22, s |

| 6 | 144.3 | - |

| 7 | 152.0 | - |

| 8 | 102.8 | 6.84, s |

| 8a | 151.0 | - |

| 1' | 140.2 | - |

| 2'/6' | 128.4 | 7.26, m |

| 3'/5' | 128.3 | 7.26, m |

| 4' | 126.2 | 7.19, m |

| 7' | 32.1 | 2.97, m |

| 8' | 34.7 | 2.90, m |

| 6-OH | - | 9.70, s |

| 7-OH | - | 10.35, s |

Interpretation and Causality:

-

Chromone Core: The downfield singlet at δH 7.22 (H-5) and 6.84 (H-8) are characteristic of protons on the aromatic ring of the chromone. The singlet nature indicates they are not coupled to adjacent protons. The olefinic proton at H-3 appears as a sharp singlet at δH 5.99.

-

Phenethyl Moiety: The multiplets at δH 7.26 and 7.19 correspond to the five protons of the monosubstituted phenyl ring. The two methylene groups of the ethyl chain appear as multiplets at δH 2.97 and 2.90. 2D NMR experiments like COSY would confirm the coupling between these two methylene groups.

-

Hydroxyl Groups: The downfield singlets at δH 9.70 and 10.35 are indicative of the phenolic hydroxyl protons. Their chemical shifts can be sensitive to solvent and concentration.

-

¹³C Spectrum: The carbonyl carbon (C-4) at δC 176.0 is a key indicator of the chromone structure. The signals for the hydroxyl-bearing carbons (C-6 and C-7) are observed at δC 144.3 and 152.0, respectively.

Part 2: (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone

This derivative features a saturated and stereochemically defined cyclohexene ring fused to the pyranone core. It has been isolated from Aquilaria sinensis.

Mass Spectrometry (MS) Data

Expert Insight: The detection of a sodium adduct [M+Na]⁺ is common in positive ion mode ESI-MS. The molecular formula indicates the addition of four hydrogen atoms and one oxygen atom compared to the aromatic analogue, consistent with the saturation and additional hydroxyl group in the tetrahydrochromone ring. Isomers of this compound have also been identified with a molecular ion at m/z 303 (C17H18O5)[2].

Infrared (IR) Spectroscopy Data

-

Hydroxy Groups: A broad absorption around 3406 cm⁻¹ indicates the presence of O-H stretching.[2]

-

α,β-Unsaturated Carbonyl: An absorption at 1658 cm⁻¹ is assigned to the C=O stretching of the chromone ring.[2]

-

Monosubstituted Phenyl Ring: Absorptions at 1601, 1448, and 701 cm⁻¹ are characteristic of the phenethyl moiety.[2]

Expert Insight: The IR data corroborates the presence of the key functional groups. The slight shift in the carbonyl frequency compared to the fully aromatic chromone can be attributed to the altered electronic environment of the saturated ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR data for this compound reveals a more complex spin system due to the stereocenters in the saturated ring. The following data is for a closely related analogue and highlights the key features.

Table 2: Key ¹H NMR Data Features for (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone [2]

| Proton | δH (ppm, mult., J in Hz) | Key Correlations |

| H-3 | ~6.0-6.2, s | HMBC to C-4a, C-8' |

| H-5 | Multiplets | HMBC to C-4, C-8a |

| H-6 | 4.11, ddd (J = 7.5, 5.0, 2.1) | COSY with H-5, H-7 |

| H-7 | 3.90, dd (J = 5.0, 2.1) | COSY with H-6, H-8 |

| H-8 | 4.50, d (J = 5.0) | COSY with H-7 |

| H₂-7' | Multiplets | HMBC to C-2, C-2', C-6' |

| H₂-8' | Multiplets | HMBC to C-1', C-3 |

| Phenyl | ~7.2-7.4, m |

Interpretation and Causality:

-

Saturated Ring Protons: The protons on the tetrahydro-ring (H-5 to H-8) appear as complex multiplets in the upfield region compared to the aromatic protons of the previous compound. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry of the hydroxyl groups. For instance, the coupling constants for H-6, H-7, and H-8 are indicative of their spatial relationships.

-

Stereochemistry: The specific coupling constants (J values) between H-6, H-7, and H-8 were compared to those of a related compound with a known absolute configuration, suggesting a 6α-OH, 7α-OH, and 8β-OH configuration for a similar analogue. The absolute configuration of this compound was ultimately suggested based on its Electronic Circular Dichroism (ECD) spectrum.[2]

-

2D NMR: HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) are indispensable for assigning the complex proton and carbon signals in this molecule. For example, the HMBC correlation from H-3 to C-4a and C-8' helps to connect the pyranone ring to the phenethyl group.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the isolation and spectroscopic analysis of these chromone derivatives, based on established practices in the field.

Isolation of Chromone Derivatives

Caption: A typical workflow for the isolation of chromone derivatives from agarwood.

-

Extraction: The dried and powdered agarwood is exhaustively extracted with a polar solvent such as 95% ethanol at reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning (e.g., with ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The desired fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a C18 column, to yield the pure compounds.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used for analysis.

-

Data Acquisition: A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to obtain comprehensive information.

-

-

IR Spectroscopy:

-

Sample Preparation: The sample is prepared as a KBr pellet or as a thin film on a salt plate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

Conclusion

The spectroscopic data presented in this guide provides a foundational understanding for the identification and characterization of 6,7-dihydroxy-2-(2-phenylethyl)chromone and (6S,7S,8R)-2-(2-phenylethyl)-6,7,8-trihydroxy-5,6,7,8-tetrahydrochromone. The interplay of MS, IR, and advanced NMR techniques is essential for the unambiguous structural elucidation of these and related natural products. For researchers in drug development, a thorough grasp of this data is the first step towards understanding their structure-activity relationships and potential therapeutic applications.

References

An In-Depth Technical Guide to the Chemical Properties and Stability of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone

Introduction

6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a naturally occurring chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria sinensis trees.[1][2] This class of compounds, known as 2-(2-phenylethyl)chromones (PECs), are key contributors to the characteristic fragrance and medicinal properties of agarwood.[2] Possessing a unique molecular architecture that combines a polyhydroxylated benzopyranone core with a phenethyl substituent, this molecule has garnered significant interest from the scientific community. Preliminary studies have highlighted its potential as an anti-inflammatory and neuroprotective agent, making it a promising candidate for further investigation in drug discovery and development.[1][3]

This technical guide provides a comprehensive overview of the chemical properties and stability profile of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for its analysis and handling. The insights and protocols herein are designed to facilitate robust and reliable scientific inquiry into this promising natural product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and analytical method development.[4]

Molecular Structure and Key Functional Groups

The molecular structure of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is characterized by a chromone (4H-1-benzopyran-4-one) scaffold. Key functional groups that dictate its chemical behavior include:

-

A vicinal trihydroxyl group on the benzene ring (positions 6, 7, and 8). This feature is critical to its antioxidant properties and susceptibility to oxidation. The electron-donating nature of these hydroxyl groups also influences the reactivity of the aromatic ring.

-

A phenethyl group at the 2-position of the pyran ring. This non-polar moiety contributes to the molecule's overall lipophilicity.

-

An α,β-unsaturated ketone within the pyran ring. This Michael acceptor system can be susceptible to nucleophilic attack and is a key chromophore for UV-Vis spectroscopic analysis.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | [1] |

| Molecular Weight | 302.32 g/mol | [1] |

| Appearance | Expected to be a solid, potentially colored due to the chromone core. | General knowledge of chromones |

| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |

| pKa | The phenolic hydroxyl groups are acidic and will have pKa values in the physiological range, influencing solubility and ionization state at different pH values. | General knowledge of phenols |

Analytical Characterization

Robust analytical methods are essential for the unambiguous identification, quantification, and purity assessment of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. A multi-technique approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the separation and quantification of 2-(2-phenylethyl)chromones.[5][6] A stability-indicating HPLC method is crucial for separating the intact drug from its potential degradation products.

Rationale for Method Design:

A reversed-phase C18 column is the stationary phase of choice due to the moderate polarity of the analyte.[5][6] The mobile phase typically consists of a mixture of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of acid, such as formic acid, to the aqueous phase is critical for protonating the phenolic hydroxyl groups, which suppresses their ionization and leads to sharper, more symmetrical peaks.[5][6] A gradient elution is often employed to ensure adequate separation of the parent compound from both early-eluting polar degradants and late-eluting non-polar impurities.

Proposed Stability-Indicating HPLC Method:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 150 mm, 1.7 µm) or equivalent.[5][6]

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-18.1 min: 90-10% B

-

18.1-22 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone and its degradation products.[7] Electrospray ionization (ESI) in positive ion mode is typically used for chromones.

Expected Fragmentation Pattern:

The fragmentation of 2-(2-phenylethyl)chromones is well-characterized.[7][8][9] Key fragmentation pathways include:

-

Cleavage of the CH₂–CH₂ bond between the chromone core and the phenyl group, leading to characteristic fragment ions.

-

Successive neutral losses of water (H₂O) and carbon monoxide (CO) from the chromone ring, especially in tetrahydro-derivatives.[7]

-

Retro-Diels-Alder (RDA) fragmentation of the pyran ring.

The presence of the trihydroxy substitution pattern will also influence the fragmentation, with characteristic losses of water molecules. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, is essential for determining the elemental composition of the parent ion and its fragments, which is critical for identifying unknown degradation products.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone. A suite of 1D and 2D NMR experiments is required for complete assignment of all proton (¹H) and carbon (¹³C) signals.

Key NMR Experiments and Expected Observations:

-

¹H NMR: Will reveal the number of different types of protons and their splitting patterns, providing information on the connectivity of the molecule. Key signals will include those for the aromatic protons on both the chromone and phenethyl rings, the olefinic proton of the pyran ring, and the methylene protons of the phenethyl group.[10]

-

¹³C NMR: Will show the number of chemically distinct carbon atoms. The chemical shifts will be indicative of the functional groups present (e.g., carbonyl, aromatic, olefinic, aliphatic carbons).[10]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the spin systems within the molecule.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[10]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the molecular skeleton.[10]

-

Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical component of drug development.[11][12] They are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[11][12]

Logical Flow of Forced Degradation Studies:

Caption: Workflow for forced degradation studies of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone.

Hydrolytic Stability

-

Acidic Conditions: Refluxing the compound in 0.1 M hydrochloric acid at 80°C is a standard starting point.[13] The α,β-unsaturated ketone system may be susceptible to acid-catalyzed reactions.

-

Basic Conditions: Treatment with 0.1 M sodium hydroxide at a milder temperature, such as 60°C, is recommended.[13] The phenolic hydroxyl groups will be deprotonated, which can increase the electron density of the aromatic ring and potentially facilitate its opening or other rearrangements.

-

Neutral Conditions: Refluxing in water can provide a baseline for hydrolytic stability.

Oxidative Stability

The vicinal trihydroxy substitution makes 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone particularly susceptible to oxidation.

-

Protocol: A solution of the compound should be treated with 3% hydrogen peroxide at room temperature.[14] The reaction should be monitored closely as oxidation of polyhydroxylated aromatic compounds can be rapid. The hydroxyl groups are likely to be oxidized to quinone-type structures.[14]

Thermal Stability

-

Protocol: The solid compound and a solution in a relevant solvent should be exposed to elevated temperatures (e.g., 80°C). This will assess the potential for thermally induced degradation, which is important for determining appropriate manufacturing and storage conditions.

Photostability

-

Protocol: The compound, both in solid form and in solution, should be exposed to light under conditions specified in ICH guideline Q1B. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. The chromone core is a known chromophore and is likely to absorb UV radiation, potentially leading to photodegradation reactions such as dimerization or rearrangement.[15]

Experimental Protocols

Protocol for Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of 6,7,8-Trihydroxy-2-(2-Phenethyl)chromone in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

-

Heat the mixture in a water bath at 80°C for 2 hours.

-

Cool the solution to room temperature and neutralize with 0.2 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

-

Keep the mixture at 60°C for 30 minutes.

-

Cool the solution to room temperature and neutralize with 0.2 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

-

Keep the solution at room temperature for 1 hour.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in an oven at 80°C for 24 hours.

-

Separately, heat a solution of the compound (1 mg/mL in methanol) at 80°C for 24 hours.

-

Prepare a 100 µg/mL solution of the stressed solid and dilute the stressed solution with the mobile phase.

-

-

Photodegradation:

-

Expose the solid compound and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a 100 µg/mL solution of the stressed solid and dilute the stressed solution with the mobile phase.

-

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method.

Summary and Future Directions

6,7,8-Trihydroxy-2-(2-Phenethyl)chromone is a natural product with significant therapeutic potential. This guide has outlined its key chemical properties and provided a framework for its comprehensive analytical characterization and stability assessment. The proposed methodologies, grounded in established scientific principles and regulatory expectations, provide a solid foundation for advancing the research and development of this compound.

Future work should focus on the isolation and structural elucidation of the degradation products formed under various stress conditions. This will provide a complete picture of the compound's stability and degradation pathways. Furthermore, understanding the impact of these degradation products on the biological activity and toxicity of the parent compound will be crucial for its progression as a potential drug candidate.

References

- 1. In-depth characterization of minor 2-(2-phenylethyl)chromone oligomers from Chinese agarwood by integrating offline two-dimensional liquid chromatography and hybrid ion trap time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. html.rhhz.net [html.rhhz.net]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 6. 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of protonated 2-(2-phenylethyl)chromones from agarwood: the diagnostic role of ion/neutral complexes as reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(2-Phenylethyl)chromone Derivatives of Agarwood Originating from Gyrinops salicifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

- 13. rjptonline.org [rjptonline.org]

- 14. Degradation of phenolic compounds with hydrogen peroxide catalyzed by enzyme from Serratia marcescens AB 90027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photodimerization of chromone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Therapeutic Promise of Agarwood's Chromone Derivatives: A Technical Guide to Their Biological Activities

Introduction: Unveiling the Pharmacological Potential of a Resinous Treasure

Agarwood, the fragrant resinous heartwood produced by trees of the Aquilaria genus, has been a cornerstone of traditional medicine for centuries, prized for its purported sedative, analgesic, and anti-inflammatory properties.[1] Modern phytochemical investigations have unveiled a rich and diverse chemical landscape within this precious resource, with two classes of compounds emerging as predominant constituents: sesquiterpenes and 2-(2-phenylethyl)chromone derivatives.[2] The latter, a group of phenolic compounds, are increasingly recognized as the primary drivers of agarwood's multifaceted pharmacological effects.[3][4]

This in-depth technical guide provides a comprehensive exploration of the biological activities of chromone derivatives isolated from agarwood. Designed for researchers, scientists, and drug development professionals, this document delves into the anti-inflammatory, anticancer, and neuroprotective properties of these fascinating molecules. We will dissect the underlying molecular mechanisms, present key quantitative data, and provide detailed, field-proven experimental protocols to empower further investigation and therapeutic development.

A Universe of Chromones: Structural Diversity and Biological Significance

The 2-(2-phenylethyl)chromones (PECs) are the characteristic and most abundant type of chromones found in agarwood.[5] Their basic structure consists of a chromone core with a 2-phenylethyl substituent at the C-2 position. The remarkable diversity within this class of compounds arises from variations in the substitution patterns on both the chromone and the phenylethyl moieties. This structural heterogeneity is a key determinant of their wide-ranging biological activities.[6]

Major subclasses of 2-(2-phenylethyl)chromones identified in agarwood include:

-

Flindersia-type 2-(2-phenylethyl)chromones (FTPECs): A large and diverse group often associated with significant bioactivity.

-

5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones (THPECs): Characterized by a saturated A-ring, these compounds have demonstrated notable anti-inflammatory and other pharmacological effects.[7]

-

Epoxy- and Diepoxy-2-(2-phenylethyl)chromones: The presence of epoxide rings on the A-ring influences the molecule's reactivity and biological profile.[4]

The following sections will explore the specific biological activities attributed to these and other chromone derivatives from agarwood, elucidating the molecular pathways they modulate.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological driver of numerous diseases. Chromone derivatives from agarwood have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.[7][8][9][10]

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

A central mechanism by which agarwood chromones exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11] In response to inflammatory stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, these pathways become activated, leading to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][12]

Several 2-(2-phenylethyl)chromone derivatives have been shown to significantly inhibit the production of NO in LPS-stimulated RAW 264.7 macrophage cells.[7][8][10] This inhibition is often attributed to the suppression of inducible nitric oxide synthase (iNOS) expression, an enzyme regulated by NF-κB. Furthermore, some chromones have been observed to inhibit the phosphorylation of key proteins in the MAPK cascade, such as ERK1/2, thereby dampening the inflammatory response.[11]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of various chromone derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) for NO production being a common metric.

| Compound/Derivative Class | Specific Compound (if applicable) | Assay System | IC50 (µM) | Reference |

| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | Aquisinenin G | LPS-stimulated RAW264.7 cells | 22.31 ± 0.42 | [13] |

| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | (5S,6R,7S,8S)-8-chloro-5,6,7-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone | LPS-stimulated RAW264.7 cells | 3.46 | [7] |

| 2-(2-phenylethyl)chromone dimer | - | LPS-stimulated RAW264.7 cells | 7.0-12.0 | [10] |

| 2-(2-phenylethyl)chromone derivative | 5-Hydroxy-7-methoxy-2-[2-(4′-methoxyphenyl)ethyl]chromone | LPS-stimulated RAW 264.7 cells | 4.6 | [14] |

| 2-(2-phenylethyl)chromone derivative | 7-Hydroxy-6-methoxy-2-(2-phenylethyl)chromone | fMLP-induced human neutrophils | 3.91 ± 0.87 | [9] |

| 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone | (5S,6R,7S,8R)-5,8-dichloro-6,7-dihydroxy-2-[2-(4'-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromone | LPS-stimulated RAW 264.7 cells | 5.54 | [15] |

Anticancer Activity: A Multi-pronged Attack on Malignancy

The discovery of novel anticancer agents from natural products is a critical area of drug development.[16] Chromone derivatives from agarwood have emerged as promising candidates, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][13][17][18][19]

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of agarwood chromones is the induction of apoptosis, or programmed cell death.[18] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[20][21][22] Studies have shown that agarwood extracts can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes in cancer cells.[18]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of agarwood chromones have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability.

| Compound/Derivative Class | Specific Compound (if applicable) | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-phenylethyl)chromone-sesquiterpene hybrid | Aquisinenin G | K562 (Leukemia) | 72.37 ± 0.20 | [13] |

| BEL-7402 (Hepatoma) | 61.47 ± 0.22 | [13] | ||

| 2-(2-phenylethyl)chromone derivative | 6,7-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromone | K562 (Leukemia) | 8.36 | [17] |

| BEL-7402 (Hepatoma) | 5.76 | [17] | ||

| Flavonoid-2-(2-phenylethyl)chromone | - | Various human cancer cell lines | 13.40 - 28.96 | [18] |

| 2-(2-phenylethyl)chromone derivative | - | SMMC-7721, MGC-803, OV-90 | 18.82 - 37.95 µg/ml | [19] |

Neuroprotective Effects: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a major contributor to this neuronal damage. Emerging evidence suggests that chromone derivatives from agarwood possess significant neuroprotective properties.[3][13]

Mechanism of Action: Attenuation of Oxidative Stress

The neuroprotective effects of agarwood chromones are largely attributed to their ability to mitigate oxidative stress.[23] In vitro studies using neuronal cell lines such as SH-SY5Y and PC12 have shown that pretreatment with certain chromone derivatives can protect these cells from damage induced by oxidizing agents like hydrogen peroxide (H₂O₂).[13][24] This protection is manifested as an increase in cell viability and a reduction in the production of reactive oxygen species (ROS).[23] The underlying mechanism is thought to involve the upregulation of endogenous antioxidant enzymes and the scavenging of free radicals.

Experimental Evidence of Neuroprotection

Studies on human neuroblastoma SH-SY5Y cells have demonstrated that certain 2-(2-phenylethyl)chromone-sesquiterpene hybrids can significantly enhance cell viability in the presence of H₂O₂-induced stress.[13] For instance, at concentrations ranging from 12.5 to 100 µM, these compounds have been shown to improve cell viability from approximately 59% in the control group to over 70-75%.[13]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research into the biological activities of agarwood chromones, this section provides detailed, step-by-step protocols for key in vitro assays.

Protocol 1: Assessment of Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-